

4-(Dimethoxymethyl)pyrimidin-2-amine mass spectrometry.

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Compound of Interest

Compound Name: 4-(Dimethoxymethyl)pyrimidin-2-amine

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An In-Depth Technical Guide to the Mass Spectrometry of 4-(Dimethoxymethyl)pyrimidin-2-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of **4-(dimethoxymethyl)pyrimidin-2-amine** (CAS: 165807-05-6). Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of its fragmentation under electron ionization (EI), offering a predictive framework for its structural elucidation. We will explore the characteristic fragmentation pathways, detailing the causal mechanisms behind the observed spectral data. This guide includes a detailed experimental protocol, data interpretation tables, and visual diagrams to provide a field-proven methodology for the analysis of this and structurally related pyrimidine derivatives.

Introduction: The Analytical Imperative

4-(Dimethoxymethyl)pyrimidin-2-amine is a key heterocyclic building block in medicinal and agricultural chemistry.^{[1][2]} Its structure, featuring a pyrimidine core, an amine substituent, and a dimethoxymethyl (acetal) group, makes it a versatile intermediate for synthesizing more complex, biologically active molecules.^[2] Accurate characterization of such intermediates is paramount to ensure the integrity of a synthetic pathway and the identity of the final product.

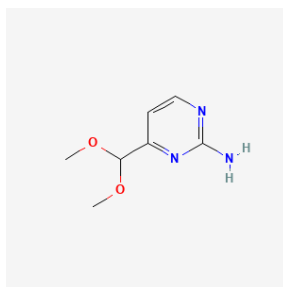
Mass spectrometry (MS) stands as a primary analytical tool for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities.^{[3][4]} This guide focuses specifically on Electron Ionization Mass Spectrometry (EI-MS), a robust and widely used technique that induces reproducible and information-rich fragmentation patterns, which are essential for unambiguous compound identification.^[3] Understanding the specific fragmentation pathways of **4-(dimethoxymethyl)pyrimidin-2-amine** is crucial for quality control, metabolite identification, and reaction monitoring.

Compound Profile

Before delving into the mass spectrometric analysis, it is essential to establish the fundamental properties of the target compound.

Property	Value	Source
Chemical Name	4-(dimethoxymethyl)pyrimidin-2-amine	[5]
CAS Number	165807-05-6	[6]
Molecular Formula	C ₇ H ₁₁ N ₃ O ₂	[7]
Molecular Weight	169.18 g/mol	[7]
Exact Mass	169.085127 Da	[7]

Chemical Structure



[7]

Mass Spectrometric Analysis: Methodology and Rationale

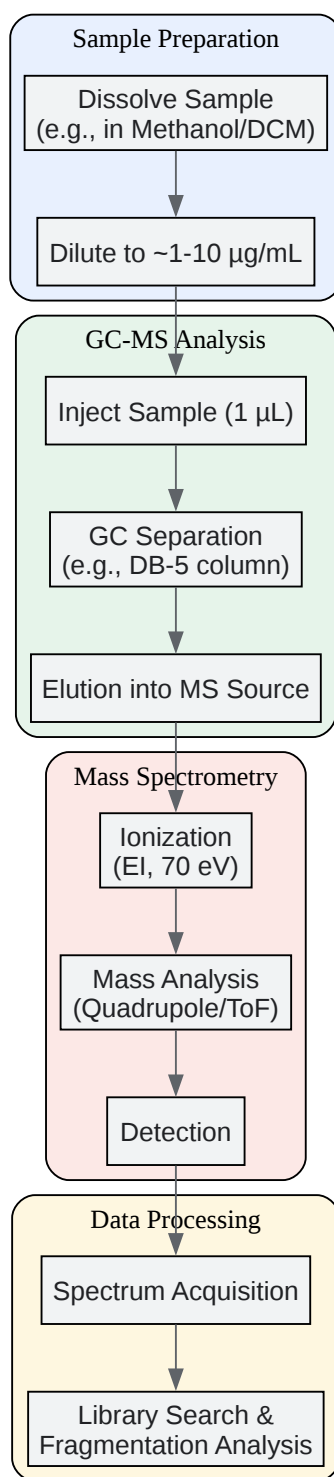
The choice of analytical methodology is critical for generating a high-quality, interpretable mass spectrum. For a semi-volatile, thermally stable molecule like **4-(dimethoxymethyl)pyrimidin-2-amine**, Gas Chromatography-Mass Spectrometry (GC-MS) with EI is the preferred method. Direct infusion via a heated probe is also a viable alternative.

Ionization Technique: Electron Ionization (EI)

EI is selected for its ability to impart significant internal energy to the analyte molecule, leading to extensive and predictable fragmentation. The standard electron energy of 70 eV is utilized because it provides highly reproducible fragmentation patterns that are consistent across different instruments, forming the basis of extensive spectral libraries.[3][4] This energy level surpasses the ionization potentials of most organic molecules, ensuring efficient ion formation and generating a "fingerprint" mass spectrum.[4]

Experimental Workflow: A Validating System

The following diagram and protocol outline a self-validating workflow for acquiring the mass spectrum.



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Caption: GC-MS workflow for the analysis of **4-(dimethoxymethyl)pyrimidin-2-amine**.

Detailed Experimental Protocol

Instrumentation:

- Mass Spectrometer: A benchtop Gas Chromatograph-Mass Spectrometer (GC-MS) system, such as an Agilent GC/MSD or equivalent.[3]
- GC Column: A 30 m x 0.25 mm x 0.25 μ m, 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms).

Procedure:

- Instrument Calibration: Calibrate the mass analyzer using a standard calibration compound, such as perfluorotributylamine (PFTBA), to ensure mass accuracy.
- Sample Preparation: Dissolve approximately 1 mg of **4-(dimethoxymethyl)pyrimidin-2-amine** in 1 mL of a suitable solvent like dichloromethane or methanol. Perform a serial dilution to a final concentration of approximately 1-10 μ g/mL.
- GC Method Setup:
 - Injector Temperature: 250°C.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
- MS Method Setup:
 - Ion Source: Electron Ionization (EI).[3]
 - Ion Source Temperature: 230°C.[3]
 - Electron Energy: 70 eV.[4]
 - Mass Range: Scan from m/z 40 to 250.
- Analysis: Inject 1 μ L of the prepared sample into the GC-MS system and acquire the data.
- Data Processing: Extract the mass spectrum from the apex of the chromatographic peak corresponding to the analyte.

Data Interpretation and Fragmentation Analysis

The mass spectrum of **4-(dimethoxymethyl)pyrimidin-2-amine** is characterized by a discernible molecular ion peak and several key fragment ions that reveal the molecule's structural components. The fragmentation is primarily driven by the lability of the dimethoxymethyl (acetal) group and the stability of the heterocyclic pyrimidine ring.[8][9]

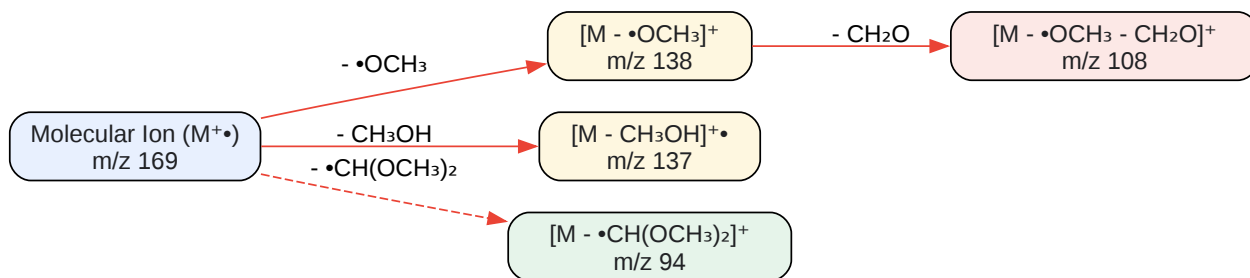
Predicted Mass Spectrum Data

The following table summarizes the key ions predicted to appear in the EI mass spectrum, their proposed structures, and the rationale for their formation.

m/z	Proposed Formula	Ion Structure / Description	Rationale
169	$[C_7H_{11}N_3O_2]^+\bullet$	Molecular Ion ($M^+\bullet$)	Intact molecule minus one electron.
138	$[C_6H_8N_3O]^+$	$[M - \bullet OCH_3]^+$	α -cleavage: Loss of a methoxy radical from the acetal. This is a highly favorable process leading to a stable oxonium ion.[7]
137	$[C_6H_7N_3O]^+\bullet$	$[M - CH_3OH]^+\bullet$	Elimination of a neutral methanol molecule.
108	$[C_5H_6N_3]^+$	$[M - \bullet OCH_3 - CH_2O]^+$	Loss of formaldehyde from the m/z 138 fragment.
95	$[C_4H_5N_2]^+$	Pyrimidine Core Fragment	Loss of the amino group and the entire side chain.
94	$[C_4H_4N_3]^+$	$[M - \bullet CH(OCH_3)_2]^+$	Cleavage of the C-C bond between the pyrimidine ring and the side chain, forming the 2-aminopyrimidine cation.

Proposed Fragmentation Pathways

The fragmentation begins with the ionization of the molecule to form the molecular ion ($M^+\bullet$) at m/z 169. The subsequent fragmentation cascades are visualized below.



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Caption: Major fragmentation pathways of 4-(dimethoxymethyl)pyrimidin-2-amine under EI.

Detailed Mechanistic Discussion:

- **Formation of m/z 138 (Base Peak Candidate):** The most prominent fragmentation pathway for acetals is the α -cleavage involving the loss of an alkoxide radical. For this molecule, the loss of a methoxy radical ($\bullet OCH_3$, 31 Da) from the molecular ion yields a resonance-stabilized oxonium ion at m/z 138.[7] The high stability of this cation suggests that this will likely be a very abundant ion, potentially the base peak of the spectrum.
- **Formation of m/z 137:** A competing pathway is the elimination of a neutral methanol molecule (CH_3OH , 32 Da) to produce the radical cation at m/z 137. This is a common fragmentation mode for compounds containing methoxy groups adjacent to a site of unsaturation.
- **Formation of m/z 108:** The ion at m/z 138 can undergo further fragmentation by expelling a neutral formaldehyde molecule (CH_2O , 30 Da). This results in the formation of the ion at m/z 108, which corresponds to the 4-formyl-2-aminopyrimidine cation.

- Formation of m/z 94: A less dominant but structurally significant fragmentation is the cleavage of the bond between the pyrimidine ring and the dimethoxymethyl side chain. This results in the loss of the $\bullet\text{CH}(\text{OCH}_3)_2$ radical (75 Da) and the formation of the 2-aminopyrimidine cation at m/z 94. This ion confirms the presence of the substituted pyrimidine core.

Conclusion

The mass spectrometric analysis of **4-(dimethoxymethyl)pyrimidin-2-amine** under electron ionization provides a clear and reproducible fragmentation pattern that is highly characteristic of its structure. The fragmentation is dominated by the facile cleavage of the acetal side chain, primarily through the loss of a methoxy radical to form a stable oxonium ion at m/z 138. Secondary fragmentation pathways, including the loss of methanol and the cleavage of the entire side chain, provide confirmatory evidence for the core pyrimidine structure. The methodologies and interpretative framework presented in this guide offer a robust system for the confident identification and quality control of this important chemical intermediate.

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